molecular formula C14H19NO2 B14274961 1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one CAS No. 134613-38-0

1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one

Cat. No.: B14274961
CAS No.: 134613-38-0
M. Wt: 233.31 g/mol
InChI Key: VPCGNIAAEFTABF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and an isopropylamino group attached to a butenone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one typically involves the reaction of 4-methoxybenzaldehyde with isopropylamine and a suitable enone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]ethanone
  • 1-(4-Methoxyphenyl)-3-[(methyl)amino]but-2-en-1-one
  • 1-(4-Methoxyphenyl)-3-[(ethyl)amino]but-2-en-1-one

Uniqueness

1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a methoxyphenyl group and an isopropylamino group provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

134613-38-0

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(propan-2-ylamino)but-2-en-1-one

InChI

InChI=1S/C14H19NO2/c1-10(2)15-11(3)9-14(16)12-5-7-13(17-4)8-6-12/h5-10,15H,1-4H3

InChI Key

VPCGNIAAEFTABF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=CC(=O)C1=CC=C(C=C1)OC)C

Origin of Product

United States

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